molecular formula C16H19N5O B2900355 N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351588-91-4

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2900355
CAS No.: 1351588-91-4
M. Wt: 297.362
InChI Key: WRLOFPGGLBQWAA-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that features a pyridazine ring substituted with a pyrazole moiety and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Core: Starting from a suitable dicarbonyl compound, the pyridazine ring can be formed through a condensation reaction with hydrazine.

    Introduction of the Pyrazole Group: The pyrazole moiety can be introduced via a cyclization reaction involving an appropriate hydrazine derivative and a 1,3-diketone.

    Attachment of the Cyclohexenyl Ethyl Group: This step involves the alkylation of the pyridazine ring with a cyclohexenyl ethyl halide under basic conditions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of the cyclohexenyl ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridazine rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could lead to fully saturated rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide may be investigated for its potential as a bioactive molecule. It could serve as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it might interact with biological targets in a way that could be beneficial for treating certain diseases.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The pathways involved would be elucidated through detailed biochemical and cellular studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate: Similar structure but with an ester group instead of a carboxamide.

    N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-thioamide: Similar structure but with a thioamide group.

Uniqueness

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-16(17-11-9-13-5-2-1-3-6-13)14-7-8-15(20-19-14)21-12-4-10-18-21/h4-5,7-8,10,12H,1-3,6,9,11H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLOFPGGLBQWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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